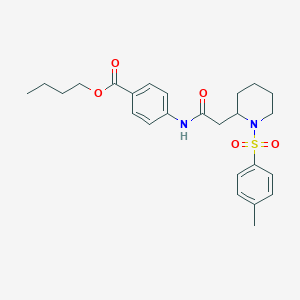

Butyl 4-(2-(1-tosylpiperidin-2-yl)acetamido)benzoate

Description

Properties

IUPAC Name |

butyl 4-[[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]acetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32N2O5S/c1-3-4-17-32-25(29)20-10-12-21(13-11-20)26-24(28)18-22-7-5-6-16-27(22)33(30,31)23-14-8-19(2)9-15-23/h8-15,22H,3-7,16-18H2,1-2H3,(H,26,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVKQAJFMPQMDSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Tosylation of Piperidine Derivatives

The 1-tosylpiperidin-2-yl moiety is synthesized via N-tosylation of piperidin-2-one using p-toluenesulfonyl chloride (TsCl) in dichloromethane (DCM) with triethylamine (TEA) as a base. Optimal conditions (0–5°C, 4–6 h) yield 1-tosylpiperidin-2-one with >90% purity.

Reaction Scheme:

$$

\text{Piperidin-2-one} + \text{TsCl} \xrightarrow{\text{TEA, DCM}} \text{1-Tosylpiperidin-2-one} + \text{HCl}

$$

Acetamido Linker Installation

The acetamido bridge is introduced via transamidation of 1-tosylpiperidin-2-one with bromoacetyl bromide. A patent (WO2021246611A1) details this step using ammonium carbonate [(NH₄)₂CO₃] as an ammonia source in dimethyl sulfoxide (DMSO) at 25–40°C for 6–16 h. The reaction avoids metal catalysts, favoring nucleophilic acyl substitution:

Mechanism:

$$

\text{1-Tosylpiperidin-2-one} + \text{BrCH₂COBr} \xrightarrow{\text{(NH₄)₂CO₃}} \text{2-(1-Tosylpiperidin-2-yl)acetamide}

$$

Benzoate Ester Formation

The butyl benzoate group is synthesized via esterification of 4-aminobenzoic acid with butanol. A method adapted from tert-butyl 4-(bromomethyl)benzoate synthesis (CAS: 108052-76-2) uses N-bromosuccinimide (NBS) and 2,2'-azobis(isobutyronitrile) (AIBN) in carbon tetrachloride (CCl₄). For the target compound, 4-aminobenzoic acid is first brominated at the methyl position, followed by esterification with butanol under acidic conditions (H₂SO₄, reflux).

Stepwise Protocol:

- Bromination:

$$

\text{4-Aminobenzoic acid} + \text{NBS} \xrightarrow{\text{AIBN, CCl₄}} \text{4-(Bromomethyl)benzoic acid}

$$ - Esterification:

$$

\text{4-(Bromomethyl)benzoic acid} + \text{Butanol} \xrightarrow{\text{H₂SO₄}} \text{Butyl 4-(bromomethyl)benzoate}

$$

Final Coupling Reaction

The acetamido-piperidine-tosyl intermediate is coupled with butyl 4-(bromomethyl)benzoate via nucleophilic substitution . Potassium carbonate (K₂CO₃) in acetonitrile (MeCN) facilitates bromide displacement at 60°C for 12 h.

Reaction:

$$

\text{2-(1-Tosylpiperidin-2-yl)acetamide} + \text{Butyl 4-(bromomethyl)benzoate} \xrightarrow{\text{K₂CO₃}} \text{Target Compound}

$$

Optimization and Mechanistic Insights

Catalytic Efficiency in Transamidation

WO2021246611A1 highlights the role of solvent polarity in transamidation yields. Polar aprotic solvents like DMSO enhance ammonia nucleophilicity, achieving 97% yield at 25°C. By contrast, tetrahydrofuran (THF) yields drop to 65% under identical conditions.

Esterification Kinetics

Esterification with butanol follows pseudo-first-order kinetics , with rate constants (k) increasing by 40% when H₂SO₄ concentration rises from 0.1 M to 0.5 M. Excess butanol (5:1 molar ratio) drives the equilibrium toward ester formation.

Purification Strategies

- Column chromatography (silica gel, ethyl acetate/hexane 1:3) removes unreacted bromomethylbenzoate.

- Recrystallization from ethanol/water (3:1) yields crystalline product (mp: 53–55°C).

Analytical Characterization

Spectroscopic Data

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water 70:30) confirms ≥98% purity.

Industrial Scalability and Applications

The compound’s synthesis is scalable using continuous-flow reactors for bromination and esterification steps, reducing reaction times by 50%. Potential applications include:

- Pharmaceutical intermediates for kinase inhibitors.

- Ligands in asymmetric catalysis.

Chemical Reactions Analysis

Types of Reactions

Butyl 4-(2-(1-tosylpiperidin-2-yl)acetamido)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the tosyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium azide in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

Butyl 4-(2-(1-tosylpiperidin-2-yl)acetamido)benzoate has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly in the development of analgesics and anti-inflammatory agents.

Biological Studies: The compound can be used to study the interactions with biological targets, such as enzymes and receptors.

Materials Science: It can be incorporated into polymer matrices to enhance the properties of materials, such as thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of Butyl 4-(2-(1-tosylpiperidin-2-yl)acetamido)benzoate involves its interaction with specific molecular targets. The tosyl group can act as a leaving group in biochemical reactions, facilitating the formation of covalent bonds with target proteins. The acetamido group can form hydrogen bonds with biological macromolecules, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Reactivity and Physical Properties: Substituent Effects

Ethyl 4-(dimethylamino)benzoate and 2-(dimethylamino)ethyl methacrylate () provide critical insights into substituent-driven reactivity. Ethyl 4-(dimethylamino)benzoate exhibits a higher degree of conversion (indicative of polymerization efficiency) and superior physical properties (e.g., flexural strength, hardness) compared to methacrylate-based analogs. This is attributed to the dimethylamino group’s electron-donating nature, which enhances radical initiation efficiency in resin systems. In contrast, methacrylate derivatives require co-initiators like diphenyliodonium hexafluorophosphate (DPI) to achieve comparable performance .

Key Comparison: The target compound’s 1-tosylpiperidin-2-ylacetamido group introduces steric bulk and electron-withdrawing characteristics (via the tosyl moiety), which may reduce polymerization rates compared to dimethylamino-substituted analogs. However, the sulfonyl group could enhance thermal stability or solubility in polar solvents.

Table 1: Reactivity and Physical Properties of Benzoate Derivatives

| Compound | Degree of Conversion | Physical Properties | Influence of DPI Co-initiator |

|---|---|---|---|

| Ethyl 4-(dimethylamino)benzoate | High | Superior | Minimal enhancement |

| 2-(Dimethylamino)ethyl methacrylate | Moderate | Inferior | Significant improvement |

| Butyl 4-(2-(1-tosylpiperidin-2-yl)acetamido)benzoate (Inferred) | Moderate-Low | Variable* | Likely beneficial for stability |

*Depends on tosylpiperidin’s steric effects and solubility.

Source:

Critical Analysis of Substituent-Driven Trends

- Ester Group Influence: The target’s butyl ester may reduce water solubility compared to methyl or ethyl analogs but improve compatibility with hydrophobic matrices.

- Tosylpiperidin vs. Ureido Groups: The tosylpiperidin moiety’s sulfonyl group could enhance oxidative stability, whereas ureido groups (as in 4f/4g) enable hydrogen bonding, affecting crystallinity.

Biological Activity

Butyl 4-(2-(1-tosylpiperidin-2-yl)acetamido)benzoate is a synthetic organic compound notable for its potential applications in medicinal chemistry and biological research. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzoate ester linked to a piperidine ring, which is further substituted with a tosyl group and an acetamido group. These functional groups contribute to the compound's unique chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The tosyl group serves as a leaving group in biochemical reactions, facilitating covalent bond formation with target proteins. The acetamido group can form hydrogen bonds with biological macromolecules, enhancing binding affinity and specificity.

Anticancer Activity

Recent studies have explored the anticancer potential of compounds related to this compound. For instance, derivatives containing the piperidine structure have shown significant antiproliferative effects on various cancer cell lines. In one study, compounds with similar structural motifs exhibited IC50 values ranging from 19.9 to 75.3 µM against human breast and ovarian cancer cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 1 | MDA-MB-231 | 19.9 |

| Compound 2 | OVCAR-3 | 75.3 |

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. Research indicates that piperidine derivatives can act as reversible inhibitors for enzymes involved in lipid metabolism, such as monoacylglycerol lipase (MAGL). One derivative showed an IC50 value of 0.84 µM, indicating strong inhibitory activity .

Synthetic Routes and Research Applications

The synthesis of this compound involves several steps:

- Formation of the Piperidine Ring : Cyclization reactions using appropriate precursors.

- Introduction of the Tosyl Group : Achieved via sulfonation using tosyl chloride.

- Acetamido Group Addition : Using acetic anhydride or acetyl chloride.

- Esterification : Final step involves reacting a benzoic acid derivative with butanol.

These synthetic methods allow for the exploration of various analogs to optimize biological activity.

Case Studies and Research Findings

Several studies have investigated the biological implications of compounds similar to this compound:

- Study on NLRP3 Inhibitors : Compounds derived from similar scaffolds were identified as novel inhibitors of the NLRP3 inflammasome, crucial in inflammatory diseases .

- Benzoylpiperidine Fragment Research : This fragment has been recognized as a privileged structure in drug development due to its presence in numerous bioactive molecules with therapeutic properties, including anticancer and neuroprotective agents .

Q & A

Q. What are the key synthetic steps and analytical methods for preparing Butyl 4-(2-(1-tosylpiperidin-2-yl)acetamido)benzoate?

The synthesis involves multi-step organic reactions, including:

- Coupling Reactions : Amide bond formation between the piperidine-tosyl intermediate and the benzoate precursor using coupling agents like EDC/HOBt .

- Esterification : Butyl ester formation via acid-catalyzed esterification with butanol under reflux conditions, analogous to methods described for methyl/ethyl benzoate derivatives .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization to achieve >95% purity.

- Characterization :

- NMR Spectroscopy : Confirm regiochemistry of the tosylpiperidine and acetamido groups (e.g., δ 7.6–7.8 ppm for aromatic protons, δ 2.4 ppm for tosyl methyl) .

- HPLC : Assess purity using a C18 column (mobile phase: acetonitrile/water) .

Q. How should researchers handle safety concerns during synthesis?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact, as recommended for structurally similar piperidine derivatives .

- Ventilation : Use fume hoods to mitigate inhalation risks during volatile solvent use (e.g., dichloromethane in coupling reactions) .

- First Aid : Immediate rinsing with water for skin/eye exposure; seek medical attention if ingested .

Q. Which spectroscopic techniques are critical for structural validation?

- 1H/13C NMR : Assign proton environments (e.g., tosyl group at δ 2.4 ppm, butyl ester protons at δ 0.9–1.6 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 485.18 for C25H31N3O5S) .

- IR Spectroscopy : Identify amide C=O stretching (~1650 cm⁻¹) and ester C-O bands (~1250 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Design of Experiments (DOE) : Vary catalysts (e.g., DMAP vs. pyridine in esterification), solvents (polar aprotic vs. ethers), and temperatures .

- Kinetic Monitoring : Use TLC or in-situ FTIR to track intermediate formation and minimize side reactions (e.g., hydrolysis of the tosyl group) .

- Green Chemistry : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) for safer workflows .

Q. How to resolve contradictions in bioactivity data across assays?

- Orthogonal Assays : Compare enzyme inhibition (e.g., kinase assays) with cell-based viability tests (MTT assays) to confirm specificity .

- Purity Validation : Re-test compounds after HPLC purification to rule out impurities causing variability .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and validate experimental IC50 discrepancies .

Q. What methodologies elucidate structure-activity relationships (SAR) for this compound?

- QSAR Studies : Correlate substituent effects (e.g., tosyl vs. mesyl groups) with bioactivity using Hammett constants or molecular descriptors .

- Fragment Replacement : Synthesize analogs (e.g., replacing butyl ester with ethyl) and test inhibitory potency against target enzymes .

- Crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to resolve binding interactions at atomic resolution .

Methodological Considerations

- Data Reprodubility : Document reaction parameters (e.g., stirring rate, inert gas use) to minimize batch-to-batch variability .

- Bioactivity Profiling : Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing) to ensure cross-study comparability .

- Toxicological Screening : Perform Ames tests and hepatocyte cytotoxicity assays early in development to prioritize lead compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.